molecular formula C10H20N2O2 B599826 (R)-tert-butyl 3-(methylamino)pyrrolidine-1-carboxylate CAS No. 199336-83-9

(R)-tert-butyl 3-(methylamino)pyrrolidine-1-carboxylate

Cat. No. B599826
Key on ui cas rn: 199336-83-9
M. Wt: 200.282
InChI Key: OKUCEQDKBKYEJY-MRVPVSSYSA-N
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Patent
US08252792B2

Procedure details

To a solution of 1-N-BOC-3-pyrrolidinone (3.0 g) in methanol (30 ml) was added a solution of freshly prepared methylamine (0.75 g) in methanol (3.1 ml). The reaction mixture was stirred for 1 hour and then sodium borohydride (0.61 g) was added. After stirring for 4 hours the reaction mixture was then diluted with dichloromethane, washed with sodium bicarbonate solution, dried (MgSO4) and the solvent removed in vacuo to give 3-methylamino-pyrrolidine-1-carboxylic acid tert-butyl ester (3.18 g).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
0.75 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
3.1 mL
Type
solvent
Reaction Step One
Quantity
0.61 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([N:8]1[CH2:12][CH2:11][C:10](=O)[CH2:9]1)([O:3][C:4]([CH3:7])([CH3:6])[CH3:5])=[O:2].[CH3:14][NH2:15].[BH4-].[Na+]>CO.ClCCl>[C:4]([O:3][C:1]([N:8]1[CH2:12][CH2:11][CH:10]([NH:15][CH3:14])[CH2:9]1)=[O:2])([CH3:7])([CH3:6])[CH3:5] |f:2.3|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
C(=O)(OC(C)(C)C)N1CC(CC1)=O
Name
Quantity
0.75 g
Type
reactant
Smiles
CN
Name
Quantity
30 mL
Type
solvent
Smiles
CO
Name
Quantity
3.1 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0.61 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After stirring for 4 hours the reaction mixture
Duration
4 h
WASH
Type
WASH
Details
washed with sodium bicarbonate solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
the solvent removed in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CC(CC1)NC
Measurements
Type Value Analysis
AMOUNT: MASS 3.18 g
YIELD: CALCULATEDPERCENTYIELD 98%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08252792B2

Procedure details

To a solution of 1-N-BOC-3-pyrrolidinone (3.0 g) in methanol (30 ml) was added a solution of freshly prepared methylamine (0.75 g) in methanol (3.1 ml). The reaction mixture was stirred for 1 hour and then sodium borohydride (0.61 g) was added. After stirring for 4 hours the reaction mixture was then diluted with dichloromethane, washed with sodium bicarbonate solution, dried (MgSO4) and the solvent removed in vacuo to give 3-methylamino-pyrrolidine-1-carboxylic acid tert-butyl ester (3.18 g).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
0.75 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
3.1 mL
Type
solvent
Reaction Step One
Quantity
0.61 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([N:8]1[CH2:12][CH2:11][C:10](=O)[CH2:9]1)([O:3][C:4]([CH3:7])([CH3:6])[CH3:5])=[O:2].[CH3:14][NH2:15].[BH4-].[Na+]>CO.ClCCl>[C:4]([O:3][C:1]([N:8]1[CH2:12][CH2:11][CH:10]([NH:15][CH3:14])[CH2:9]1)=[O:2])([CH3:7])([CH3:6])[CH3:5] |f:2.3|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
C(=O)(OC(C)(C)C)N1CC(CC1)=O
Name
Quantity
0.75 g
Type
reactant
Smiles
CN
Name
Quantity
30 mL
Type
solvent
Smiles
CO
Name
Quantity
3.1 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0.61 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After stirring for 4 hours the reaction mixture
Duration
4 h
WASH
Type
WASH
Details
washed with sodium bicarbonate solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
the solvent removed in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CC(CC1)NC
Measurements
Type Value Analysis
AMOUNT: MASS 3.18 g
YIELD: CALCULATEDPERCENTYIELD 98%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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